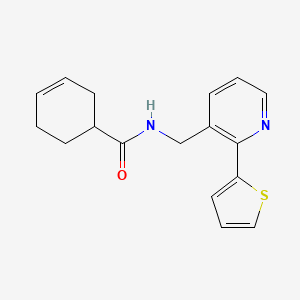

1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole

Overview

Description

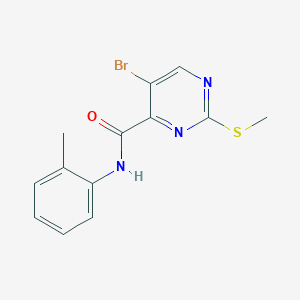

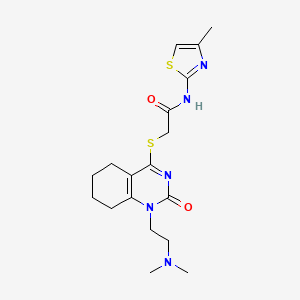

1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Praziquantel, and it is a widely used anthelmintic drug that is highly effective in treating parasitic infections in animals and humans. Praziquantel has been used for over three decades and has proven to be highly effective in the treatment of various parasitic infections.

Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those related to 1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole, have been studied for their ability to inhibit mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. These compounds have demonstrated potent topoisomerase I inhibition, suggesting potential applications in cancer therapy by interfering with cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

Research on benzimidazole derivatives has also highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly protect metals like N80 steel in hydrochloric acid by forming a protective layer that reduces corrosion rates. This property is crucial for industries dealing with metal preservation and maintenance (Yadav et al., 2016).

Anticancer and Antimicrobial Activities

Benzimidazole derivatives have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity, showing significant activity against various cancer cell lines. These compounds bind effectively to DNA through an intercalative mode, which can lead to apoptosis in cancer cells, indicating their potential as anticancer agents (Paul et al., 2015). Additionally, the antimicrobial activity of these derivatives against bacteria and fungi highlights their potential as new therapeutic agents for treating infectious diseases (Salahuddin et al., 2017).

Neuropeptide Y Y1 Receptor Antagonism

Novel benzimidazole derivatives have been synthesized and evaluated as selective antagonists for the neuropeptide Y Y1 receptor, with the aim of developing anti-obesity drugs. This research demonstrates the therapeutic potential of benzimidazole derivatives in modulating receptors associated with energy balance and appetite control (Zarrinmayeh et al., 1998).

properties

IUPAC Name |

1-(2-methylpropyl)-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMQJIHRAYOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)

![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)